molecular formula C19H27NO3 B10820774 Nateglinide D5

Nateglinide D5

Cat. No.: B10820774
M. Wt: 322.5 g/mol
InChI Key: OELFLUMRDSZNSF-ZBRYERADSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nateglinide-d5 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Nateglinide molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired labeling. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Nateglinide molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of Nateglinide-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Nateglinide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nateglinide-d5 can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Nateglinide-d5 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the compound in the body and study its absorption, distribution, metabolism, and excretion.

    Metabolic Studies: Nateglinide-d5 is used to investigate the metabolic pathways and identify metabolites.

    Drug Interaction Studies: Researchers use Nateglinide-d5 to study potential drug-drug interactions and their effects on the pharmacokinetics of Nateglinide.

    Biological Research: The compound is used to study the biological effects of Nateglinide on insulin secretion and glucose metabolism

Mechanism of Action

Nateglinide-d5 exerts its effects by stimulating insulin secretion from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open, leading to an influx of calcium ions. The increased intracellular calcium stimulates the exocytosis of insulin-containing vesicles, resulting in insulin release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nateglinide-d5

Nateglinide-d5 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Compared to Repaglinide, Nateglinide has a shorter half-life and a faster onset of action, making it suitable for controlling postprandial blood glucose levels. Unlike Metformin, which primarily improves insulin sensitivity, Nateglinide directly stimulates insulin secretion .

Properties

Molecular Formula

C19H27NO3

Molecular Weight

322.5 g/mol

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

OELFLUMRDSZNSF-ZBRYERADSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H]

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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